molecular formula C21H28N10O14P2 B13710641 (2'OMe-5'P-A)pG

(2'OMe-5'P-A)pG

Cat. No.: B13710641
M. Wt: 706.5 g/mol
InChI Key: XQBFQZRTNDQTOK-XPWFQUROSA-N
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Description

The compound (2’OMe-5’P-A)pG, also known as 2’-O-Methyl-5’-phosphoryladenosine-3’,5’-guanosine, is a synthetic nucleotide analog. It is primarily used in the field of molecular biology and biochemistry, particularly in the study of mRNA capping and RNA stability. The compound is known for its high purity and stability, making it a valuable tool in various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’OMe-5’P-A)pG involves the chemical modification of nucleotides. The process typically starts with the protection of the hydroxyl groups on the ribose sugar, followed by the introduction of the 2’-O-methyl group. The 5’-phosphate group is then added through phosphorylation reactions. The final step involves the coupling of adenosine and guanosine to form the desired compound. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of (2’OMe-5’P-A)pG follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to produce large quantities of the compound. The production is carried out under strict quality control measures to ensure consistency and high purity.

Chemical Reactions Analysis

Types of Reactions

(2’OMe-5’P-A)pG undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the phosphate group or other functional groups in the compound.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, often to introduce new functional groups or labels.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of 2’-O-methyl-5’-phosphoryladenosine-3’,5’-guanosine oxide, while substitution reactions can introduce fluorescent labels or other functional groups.

Scientific Research Applications

(2’OMe-5’P-A)pG has a wide range of applications in scientific research:

    Chemistry: It is used in the study of nucleotide analogs and their chemical properties.

    Biology: The compound is used to investigate mRNA capping, RNA stability, and the mechanisms of RNA processing.

    Industry: The compound is used in the production of synthetic RNA molecules for research and diagnostic purposes.

Mechanism of Action

The mechanism of action of (2’OMe-5’P-A)pG involves its incorporation into RNA molecules. The 2’-O-methyl group provides resistance to nucleolytic degradation, enhancing the stability of the RNA. The 5’-phosphate group plays a crucial role in the capping process, protecting the RNA from exonuclease activity and facilitating its recognition by the cellular machinery. The compound interacts with various molecular targets, including cap-binding proteins and enzymes involved in RNA processing.

Comparison with Similar Compounds

Similar Compounds

    (2’OMe-5’P-G)pG: Another nucleotide analog with similar applications but different structural features.

    (2’OMe-5’P-A)pU: A compound with uridine instead of guanosine, used in similar research applications.

    (2’OMe-5’P-A)pC: A cytidine analog with comparable properties and uses.

Uniqueness

(2’OMe-5’P-A)pG is unique due to its specific combination of adenosine and guanosine, providing distinct advantages in terms of stability and functionality. Its high purity and resistance to degradation make it particularly valuable in RNA research and therapeutic development.

Properties

Molecular Formula

C21H28N10O14P2

Molecular Weight

706.5 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C21H28N10O14P2/c1-40-14-13(8(3-41-46(35,36)37)44-20(14)30-5-26-9-15(22)24-4-25-16(9)30)45-47(38,39)42-2-7-11(32)12(33)19(43-7)31-6-27-10-17(31)28-21(23)29-18(10)34/h4-8,11-14,19-20,32-33H,2-3H2,1H3,(H,38,39)(H2,22,24,25)(H2,35,36,37)(H3,23,28,29,34)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1

InChI Key

XQBFQZRTNDQTOK-XPWFQUROSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O

Canonical SMILES

COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O

Origin of Product

United States

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